Isoleucine O-Benzyl Valsartan
Description
Properties
Molecular Formula |
C₃₂H₃₇N₅O₃ |
|---|---|
Molecular Weight |
539.67 |
Synonyms |
(2S,3S)-Benzyl 2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylpentanoate; |
Origin of Product |
United States |
Nomenclature, Structural Context, and Stereochemical Considerations
Systematic IUPAC Naming and Synonyms of Isoleucine O-Benzyl Valsartan (B143634)
The formal IUPAC name for this compound, reflecting its intricate structure and stereochemistry, is (2S,3S)-Benzyl 3-methyl-2-(N-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)pentanoate . cymitquimica.com This name precisely defines the arrangement of each atom and the specific stereoisomers present.
Due to its nature as a research chemical or impurity, it is often referred to by several synonyms. These names can vary in their level of structural detail. A common synonym is Isoleucine O-Benzyl N-Titryl Valsartan . cymitquimica.com Another less specific but related term found in chemical supplier databases is "Isoleucine Valsartan," which refers to the valsartan analogue with isoleucine but without the O-benzyl ester modification. veeprho.comsynzeal.combiosynth.comsimsonpharma.com The benzyl (B1604629) ester component is a crucial and defining feature of the subject compound.
Table 1: Nomenclature and Synonyms
| Type | Name |
| Systematic IUPAC Name | (2S,3S)-Benzyl 3-Methyl-2-(N-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)pentanoate cymitquimica.com |
| Common Synonym | Isoleucine O-Benzyl N-Titryl Valsartan cymitquimica.com |
| Related Compound | Isoleucine Valsartan veeprho.comsynzeal.combiosynth.comsimsonpharma.com |
Core Chemical Scaffolds and Functional Groups
The structure of Isoleucine O-Benzyl Valsartan is built upon the foundational framework of Valsartan, incorporating several key chemical moieties.
A defining feature of Valsartan and its analogues is the biphenyl-tetrazole group. nih.govnih.govresearchgate.net This scaffold consists of two phenyl rings linked together, with a tetrazole ring attached to one of the phenyls at the ortho position. The tetrazole ring, a five-membered ring with four nitrogen atoms, is a bioisostere for a carboxylic acid group, contributing to the molecule's binding affinity to its target receptor. researchgate.net This entire moiety is crucial for the pharmacological activity of the "sartan" class of drugs. nih.gov
The most significant point of deviation from Valsartan lies in the amino acid component. In this specific compound, the naturally occurring L-valine is substituted with L-isoleucine. cymitquimica.com L-isoleucine is a stereoisomer of leucine, another essential amino acid.
Furthermore, the carboxylic acid group of the L-isoleucine residue is esterified with a benzyl group, forming an O-benzyl ester. cymitquimica.com The process of creating benzyl esters of amino acids is a common synthetic procedure in peptide chemistry, often involving the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.netgoogle.com This modification neutralizes the negative charge of the carboxylate and adds a bulky, aromatic benzyl group.
Structural Relationship to Valsartan and its Analogues
This compound is a direct structural analogue of Valsartan. The relationship is defined by the substitution at the amino acid position.
The primary structure of Valsartan is chemically described as (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid. nih.gov The key component here is the L-valine residue. In the case of this compound, this L-valine is replaced by an O-benzyl ester of L-isoleucine.
This substitution introduces two main changes:
Amino Acid Side Chain: The isopropyl side chain of valine (-CH(CH₃)₂) is replaced by the sec-butyl side chain of isoleucine (-CH(CH₃)CH₂CH₃). This adds an extra methyl group, slightly increasing the size and steric bulk of the side chain.
Carboxylic Acid Modification: The free carboxylic acid group (-COOH) of the amino acid in Valsartan is converted to a benzyl ester (-COOCH₂C₆H₅). This esterification removes the acidic proton and introduces a large, non-polar benzyl group.
The presence of isoleucine-containing analogues is often considered an impurity in the manufacturing of Valsartan, arising from contamination of L-valine starting materials with L-isoleucine. google.com The further modification to an O-benzyl ester suggests a specific synthetic intermediate or a research tool designed for studying structure-activity relationships. biointerfaceresearch.com
Table 2: Structural Comparison
| Feature | Valsartan | This compound |
| Core Scaffold | Biphenyl-tetrazole with a pentanoyl group nih.gov | Biphenyl-tetrazole with a pentanoyl group cymitquimica.com |
| Amino Acid Residue | L-Valine nih.gov | L-Isoleucine cymitquimica.com |
| Amino Acid Terminus | Free Carboxylic Acid nih.gov | O-Benzyl Ester cymitquimica.com |
| Chemical Formula | C₂₄H₂₉N₅O₃ nih.gov | C₅₁H₅₁N₅O₃ (for the N-trityl protected form) cymitquimica.com |
Implications of O-Benzyl Esterification on Overall Molecular Architecture
From a synthetic perspective, benzyl esters are frequently employed as protecting groups for carboxylic acids. google.com The formation of this compound is often a deliberate step in a multi-step synthesis, facilitating subsequent reactions. The benzyl group can later be removed, typically through catalytic hydrogenation, to yield the final carboxylic acid. google.com The presence of this group also influences the conformational dynamics of the entire molecule, affecting the rotation around adjacent chemical bonds and potentially influencing the equilibrium between different conformational isomers. Studies on valsartan have shown it exists as two distinct, slowly interconverting conformers (rotamers) in solution due to restricted rotation around the amide bond. acs.orgnih.gov The addition of the bulky benzyl ester in the isoleucine analogue would likely influence the energetic favorability of these conformations.
Stereochemical Configuration of the L-Isoleucine Moiety
The defining feature of this compound, which differentiates it from the standard valsartan synthetic pathway, is the incorporation of an L-isoleucine residue instead of L-valine. Isoleucine is a chiral amino acid characterized by the presence of two distinct stereogenic centers, which imparts significant stereochemical complexity to the molecule. numberanalytics.comvaia.comjst.go.jpresearchgate.net
Absolute Configuration of the Chiral Centers within the Isoleucine Unit
The naturally occurring and most common isomer of isoleucine is L-isoleucine. numberanalytics.com Its structure contains two chiral centers: the alpha-carbon (α-carbon or C2) and the beta-carbon (β-carbon or C3). vaia.com Following the Cahn-Ingold-Prelog priority rules, the absolute configuration of these stereocenters in L-isoleucine is defined as (2S, 3S). vaia.comnih.gov This specific three-dimensional arrangement is crucial for its biological role and its interaction with other chiral molecules.
Table 1: Chiral Centers of the L-Isoleucine Moiety
| Chiral Center | Atom Position | Cahn-Ingold-Prelog Designation |
| Alpha-Carbon | C2 | S |
| Beta-Carbon | C3 | S |
Diastereomeric Possibilities and Conformational Preferences
The existence of two chiral centers in the isoleucine molecule means that four different stereoisomers are possible. numberanalytics.comvaia.com These stereoisomers exist as two pairs of enantiomers. The diastereomeric relationship exists between isomers that are not mirror images of each other. For instance, L-alloisoleucine is a diastereomer of L-isoleucine. caymanchem.com The potential for these different isomers to be present, even as impurities, is a critical consideration in the synthesis of pharmaceuticals. googleapis.com
The four stereoisomers of isoleucine are:
L-isoleucine (2S, 3S)
D-isoleucine (2R, 3R)
L-alloisoleucine (2S, 3R)
D-alloisoleucine (2R, 3S)
Table 2: Stereoisomers of Isoleucine
| Stereoisomer | α-Carbon (C2) Configuration | β-Carbon (C3) Configuration | Relationship to L-isoleucine |
| L-Isoleucine | S | S | Reference |
| D-Isoleucine | R | R | Enantiomer |
| L-Alloisoleucine | S | R | Diastereomer |
| D-Alloisoleucine | R | S | Diastereomer |
Each of these diastereomers has a unique three-dimensional structure, which in turn would confer distinct conformational preferences upon the larger this compound molecule. Conformational analysis of valsartan and its derivatives indicates a complex energetic landscape with multiple low-energy states. acs.orgbiointerfaceresearch.comuoa.gr The specific stereochemistry of the isoleucine side chain—whether it is the (2S, 3S) configuration of L-isoleucine or the (2S, 3R) of L-alloisoleucine, for example—would directly impact the rotational barriers of nearby bonds and alter the relative stability of the cis-trans amide rotamers. nih.gov This difference in shape and stability can affect how the molecule interacts with its environment, including its solubility, crystal packing, and potential biological targets.
Compound Names Mentioned
Synthetic Pathways and Methodologies for Isoleucine O Benzyl Valsartan
Formation as a Process-Related Impurity in Valsartan (B143634) Synthesis
The presence of Isoleucine O-Benzyl Valsartan in the final Valsartan product is undesirable and is carefully controlled during the manufacturing process. Its formation is a direct consequence of the structural similarity between the starting materials used for the synthesis of Valsartan and the corresponding isoleucine analogue.
Origin from L-Isoleucine Contamination in L-Valine Starting Materials
The primary source of this compound is the contamination of the L-valine starting material with its structurally similar amino acid, L-isoleucine. Both L-valine and L-isoleucine are essential amino acids with similar physical and chemical properties, which can make their complete separation on an industrial scale challenging. The presence of even small amounts of L-isoleucine in the L-valine raw material can lead to the formation of the corresponding isoleucine-containing impurity throughout the subsequent synthetic steps. Regulatory guidelines often specify the maximum allowable limit for such impurities in the final drug substance.
Reaction Mechanisms Leading to Isoleucine Incorporation during Alkylation Steps
The synthesis of Valsartan typically involves the N-alkylation of an L-valine derivative, often an ester such as L-valine benzyl (B1604629) ester, with a substituted biphenyl (B1667301) methyl bromide, for instance, 4'-bromomethyl-2-(1H-tetrazol-5-yl)biphenyl. In this step, the amino group of the L-valine ester acts as a nucleophile, displacing the bromide ion from the biphenyl compound.
If L-isoleucine benzyl ester is present as a contaminant in the L-valine benzyl ester, it will compete in this N-alkylation reaction. Due to the similar nucleophilicity of the amino groups of both L-valine and L-isoleucine, the reaction proceeds non-selectively, leading to a mixture of the desired N-alkylated L-valine intermediate and the corresponding N-alkylated L-isoleucine analogue. The subsequent acylation of the secondary amine with valeryl chloride then yields both Valsartan and Isoleucine Valsartan.
Benzylation of the Carboxylic Acid Group during Synthesis Intermediates
The "O-Benzyl" component of the impurity's name refers to the protection of the carboxylic acid functionality of the amino acid as a benzyl ester. This is a common strategy in peptide and pharmaceutical synthesis to prevent the carboxylic acid from participating in unwanted side reactions, particularly during the N-alkylation and N-acylation steps. The synthesis of Valsartan often commences with L-valine benzyl ester. Consequently, if the L-valine starting material is contaminated with L-isoleucine, it is typically in the form of L-isoleucine benzyl ester. This benzylated carboxylic acid group is carried through the initial stages of the synthesis, resulting in the formation of this compound as an intermediate. This protecting group is typically removed in the final stages of the Valsartan synthesis to yield the active pharmaceutical ingredient.
Factors Influencing Impurity Formation
Several factors can influence the amount of this compound formed during the synthesis of Valsartan. The most critical factor is the purity of the L-valine starting material.
| Factor | Influence on Impurity Formation |
| Purity of L-Valine | The higher the concentration of L-isoleucine in the L-valine raw material, the greater the amount of this compound will be formed. |
| Reaction Conditions | While the alkylation reaction is not highly selective between valine and isoleucine, subtle variations in reaction conditions such as temperature, reaction time, and the choice of base could potentially have a minor impact on the relative rates of reaction and thus the impurity profile. However, the primary driver remains the initial concentration of the L-isoleucine contaminant. |
| Purification Methods | The efficiency of purification methods used for intermediates and the final active pharmaceutical ingredient plays a crucial role in removing this compound and other impurities. Chromatographic techniques are often employed to ensure the final product meets the stringent purity requirements. |
Targeted Chemical Synthesis of this compound for Research and Reference Standards
The availability of pure this compound as a reference standard is essential for the development and validation of analytical methods to detect and quantify this impurity in Valsartan drug substance and drug products. The targeted synthesis of this compound allows for its unequivocal identification and accurate measurement in quality control laboratories.
Strategic Application of Protecting Groups (e.g., O-Benzyl, N-Trityl) in Multistep Synthesis
A plausible synthetic route for this compound mirrors the synthesis of Valsartan itself, but with the intentional use of L-isoleucine as the starting material. The strategic use of protecting groups is critical to ensure the desired regioselectivity and to prevent unwanted side reactions.
A common strategy involves the following key steps:
Protection of the Amino Group: The synthesis can begin with the protection of the amino group of L-isoleucine. The trityl (Trt) group is a bulky protecting group that can be introduced by reacting L-isoleucine with trityl chloride in the presence of a base. This N-trityl protection prevents the amino group from reacting during the subsequent esterification step.
Benzylation of the Carboxylic Acid: The carboxylic acid group of N-trityl-L-isoleucine is then converted to a benzyl ester. This is typically achieved by reacting the protected amino acid with benzyl bromide in the presence of a suitable base, such as cesium carbonate.
Deprotection of the Amino Group: The N-trityl group is then selectively removed under mild acidic conditions to yield L-isoleucine benzyl ester.
N-Alkylation: The resulting L-isoleucine benzyl ester is then subjected to N-alkylation with the appropriate biphenyl methyl bromide derivative, such as 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, in the presence of a base.
N-Acylation: The secondary amine of the N-alkylated isoleucine intermediate is then acylated with valeryl chloride to introduce the final side chain.
Final Deprotection (if necessary): Depending on the specific biphenyl starting material used, a final deprotection step to remove the trityl group from the tetrazole ring may be required to yield this compound.
Alkylation Reactions Utilizing Biphenyl-Tetrazole Precursors and Isoleucine Derivatives
A crucial step in the synthesis of this compound is the N-alkylation of an L-isoleucine derivative with a reactive biphenyl-tetrazole precursor. This reaction establishes the link between the amino acid moiety and the biphenyl scaffold. A common precursor is 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. The trityl group serves as a protecting group for the tetrazole ring, preventing side reactions.
The reaction typically involves the coupling of this brominated biphenyl-tetrazole with the benzyl ester of L-isoleucine. The use of the benzyl ester protects the carboxylic acid of the isoleucine during this and subsequent steps. The reaction is generally carried out in an aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base to facilitate the nucleophilic substitution.
| Parameter | Condition | Purpose |
| Reactants | 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, L-isoleucine benzyl ester | Formation of the carbon-nitrogen bond |
| Solvent | N,N-Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction |
| Base | Diisopropylethylamine (DIPEA) | To deprotonate the amine of the isoleucine ester |
| Temperature | 45 °C | To promote the reaction rate |
This alkylation step yields N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-L-isoleucine benzyl ester.
Acylation Reactions Involving Pentanoyl Chloride Derivatives
Following the successful alkylation, the secondary amine of the isoleucine moiety is acylated using a pentanoyl chloride derivative, typically valeryl chloride. This reaction introduces the characteristic pentanoyl group of the valsartan family of compounds. The acylation is usually performed in an inert solvent like dichloromethane. An organic base, such as triethylamine, is added to neutralize the hydrochloric acid generated during the reaction. nih.gov
The reaction mixture is typically stirred at a controlled temperature to ensure complete conversion. The progress of the acylation can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard work-up procedure involving washing with aqueous solutions is employed to remove excess reagents and byproducts.
| Parameter | Condition | Purpose |
| Reactants | N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-L-isoleucine benzyl ester, Valeryl chloride | To introduce the pentanoyl group |
| Solvent | Dichloromethane | To provide an inert reaction medium |
| Base | Triethylamine | To scavenge the HCl byproduct |
| Temperature | 0 °C to 25 °C | To control the reaction rate and minimize side reactions |
This step results in the formation of the fully elaborated, protected precursor: (S)-benzyl 2-((S)-N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylpentanoate.
Cyclization Strategies for Tetrazole Ring Formation
An alternative synthetic route involves the formation of the tetrazole ring at a later stage. In such a pathway, the synthesis would commence with a biphenyl precursor bearing a cyano group instead of the tetrazole ring, for instance, 4'-bromomethyl-[1,1'-biphenyl]-2-carbonitrile. This intermediate would undergo the alkylation and acylation steps as described previously.
The final key step would then be the cyclization of the nitrile to form the tetrazole ring. This is commonly achieved by reacting the cyano-containing intermediate with an azide (B81097) source. A widely used method involves the use of tributyltin azide (Bu3SnN3). justia.com However, due to the high toxicity of organotin compounds, alternative reagents such as sodium azide in the presence of a Lewis acid catalyst (e.g., zinc chloride) are often preferred. researchgate.net The reaction is typically conducted in a suitable solvent at elevated temperatures.
The subsequent removal of the protecting groups (e.g., the benzyl ester) would yield the final product.
Optimization of Reaction Conditions for Yield and Purity of the Specific Derivative
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include reaction temperature, solvent choice, and the stoichiometry of the reactants and reagents.
For the alkylation step, careful control of the base and temperature can minimize the formation of dialkylated byproducts. In the acylation step, maintaining a low temperature during the addition of valeryl chloride can prevent unwanted side reactions.
Isolation and Purification Techniques for Synthetic Samples
The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. The techniques employed are standard laboratory procedures adapted for the specific properties of the compound.
Chromatographic Separation Methods in Laboratory Scale
Column chromatography is a fundamental technique for the purification of synthetic intermediates and the final product on a laboratory scale. Silica gel is commonly used as the stationary phase, and a suitable solvent system (mobile phase) is selected to achieve optimal separation of the target compound from unreacted starting materials, reagents, and byproducts. nih.gov
The choice of eluent is determined by the polarity of the compounds to be separated. A gradient of solvents, typically a mixture of a non-polar solvent (e.g., heptane (B126788) or hexane) and a more polar solvent (e.g., ethyl acetate), is often employed to effectively elute the desired product.
For the analysis of purity and the separation of chiral isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. phenomenex.comresearchgate.net Chiral HPLC columns can be used to separate enantiomers and diastereomers, ensuring the stereochemical integrity of the final product. phenomenex.com
Crystallization and Recrystallization Approaches
Crystallization is a powerful technique for the final purification of this compound. This process relies on the principle that the desired compound will have a lower solubility in a particular solvent or solvent mixture at a lower temperature, while impurities remain in solution.
The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then slowly cooled to induce crystallization. The choice of solvent is critical and can significantly impact the crystal form and purity of the product. Common solvents for the crystallization of valsartan and its derivatives include ethyl acetate (B1210297), methanol (B129727), ethanol (B145695), isopropanol, and acetonitrile (B52724). japsonline.comacs.org
Advanced Analytical Methodologies for Characterization, Detection, and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of pharmaceutical molecules like Isoleucine O-Benzyl Valsartan (B143634). These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Isoleucine O-Benzyl Valsartan, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of its chemical architecture.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the isoleucine, pentanoyl, biphenyl-tetrazole, and benzyl (B1604629) moieties. A notable characteristic observed in the NMR spectra of Valsartan and its derivatives is the presence of two distinct sets of resonances for certain protons. This phenomenon arises from the hindered rotation around the tertiary amide (C(O)-N) bond, leading to the existence of two stable conformers (or rotamers) in solution at room temperature. researchgate.net This signal duplication would be anticipated for the protons near the amide bond in this compound as well.
Key expected ¹H NMR signals include aromatic protons from the biphenyl (B1667301) and benzyl groups, the alpha-proton of the isoleucine residue, methylene (B1212753) protons of the benzyl group, and aliphatic protons from the pentanoyl and isoleucine side chains. asianpubs.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms in the molecule. Expected signals would include those for the carbonyl carbons of the ester and amide groups (typically in the 170-180 ppm range), aromatic carbons of the biphenyl and benzyl systems, the tetrazole carbon, and aliphatic carbons of the isoleucine and pentanoyl chains. researchgate.net
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the final structure by linking the different molecular fragments together. scitcentral.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Structural Units of this compound
| Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Biphenyl & Benzyl Aromatic Protons/Carbons | ~7.0 - 8.0 | ~125 - 145 |
| Benzyl Ester Methylene (-OCH₂) | ~5.1 - 5.3 | ~65 - 70 |
| Isoleucine α-Proton/Carbon (-CH(N)-) | ~4.5 - 4.9 (doublet) | ~55 - 60 |
| Amide Methylene (-N-CH₂-Ar) | ~4.0 - 4.8 (two doublets) | ~45 - 50 |
| Amide Carbonyl (-C=O) | - | ~170 - 175 |
| Ester Carbonyl (-C=O) | - | ~170 - 175 |
| Pentanoyl & Isoleucine Aliphatic Protons/Carbons | ~0.8 - 2.5 | ~10 - 40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS/MS)
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₃₂H₃₇N₅O₃), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The expected monoisotopic mass is approximately 539.29 g/mol . In electrospray ionization (ESI) positive mode, the compound would be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts at m/z 540.30 and 562.28, respectively. scirp.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to study the fragmentation pathways. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic product ions are generated. The fragmentation pattern of Valsartan is well-documented and serves as a basis for predicting the fragmentation of its derivatives. researchgate.netscielo.br
Key fragmentation pathways for this compound would likely involve:
Loss of the benzyl group: A neutral loss of benzyl alcohol (108 Da) or the benzylic cation (m/z 91).
Cleavage of the amide bond: This can lead to fragments corresponding to the pentanoyl group and the remaining part of the molecule.
Fragmentation of the biphenyl-tetrazole moiety: A characteristic fragment ion at m/z 207 is often observed for Valsartan, corresponding to the biphenyl-tetrazole core after cleavage. researchgate.net
Table 2: Predicted Key Mass Fragments for this compound in ESI+ Mode
| m/z (Daltons) | Predicted Identity of Fragment |
|---|---|
| 540.30 | [M+H]⁺ (Parent Ion) |
| 449.24 | [M - C₇H₇ + H]⁺ (Loss of benzyl group) |
| 235.12 | [Biphenyl-CH₂-NH₂]⁺ Fragment |
| 207.09 | [Biphenyl-tetrazole]⁺ Fragment |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display several key absorption bands confirming its structure.
The spectrum would be characterized by:
N-H Stretching: A broad band associated with the tetrazole ring.
C-H Stretching: Absorptions for both aromatic (from the biphenyl and benzyl rings) and aliphatic C-H bonds.
Carbonyl (C=O) Stretching: Two distinct and strong absorption bands are expected. One for the tertiary amide carbonyl and another for the ester carbonyl, typically appearing in the range of 1650-1750 cm⁻¹.
C=N and C=C Stretching: Absorptions corresponding to the tetrazole and aromatic rings.
C-O Stretching: A band associated with the ester linkage.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Tetrazole) | ~3000 - 3400 | Broad, Medium |
| Aromatic C-H Stretch | ~3030 - 3100 | Medium |
| Aliphatic C-H Stretch | ~2850 - 2960 | Strong |
| Ester C=O Stretch | ~1730 - 1750 | Strong |
| Amide C=O Stretch | ~1640 - 1670 | Strong |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium |
| Ester C-O Stretch | ~1150 - 1250 | Strong |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from the parent drug, other impurities, and starting materials, as well as for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Developing a robust and reliable HPLC method is crucial for the analysis of this compound. A stability-indicating method would be capable of resolving the main compound from its potential degradation products. acgpubs.org
Method development typically involves optimizing several parameters:
Column: A C18 stationary phase is commonly used for Valsartan and its impurities due to their moderate polarity. acgpubs.org
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) or acidified water and an organic modifier (acetonitrile or methanol) is generally effective. researchgate.net
Flow Rate: Typically set around 1.0 mL/min for analytical columns.
Detection: UV detection is suitable, with a wavelength between 225-270 nm, where the biphenyl chromophore exhibits strong absorbance.
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) ensures reproducible retention times.
Once developed, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Reverse-Phase Chromatography: This is the most common mode for analyzing Valsartan and its related compounds. The non-polar nature of the C18 stationary phase allows for good retention and separation of these moderately non-polar molecules based on their hydrophobicity. This compound, being more hydrophobic than Valsartan (due to the added benzyl group and the larger isoleucine side chain), would be expected to have a longer retention time under typical reverse-phase conditions.
Chiral Stationary Phases (CSPs): The analysis of stereoisomers is critical in pharmaceutical development. Isoleucine has two chiral centers, meaning that different diastereomers of this compound could exist. Furthermore, the original chiral center from the amino acid needs to be controlled. Chiral HPLC is necessary to separate these stereoisomers. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Lux Cellulose-1), are widely used for the chiral separation of Valsartan and its enantiomeric impurities. phenomenex.comphenomenex.com A normal-phase mobile phase system, often consisting of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, is typically employed with these columns to achieve enantiomeric or diastereomeric separation. phenomenex.com
Table 4: Typical HPLC Method Parameters for Analysis of Valsartan-Related Compounds
| Parameter | Reverse-Phase Method | Chiral Method |
|---|---|---|
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water | Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 225 nm |
| Column Temperature | 35 °C | 25 °C |
Detection Modalities (e.g., UV, PDA, ELSD)
The selection of an appropriate detection modality is crucial for the sensitive and accurate quantification of this compound in High-Performance Liquid Chromatography (HPLC). The choice of detector depends on the physicochemical properties of the analyte and the requirements of the analytical method.
Ultraviolet (UV) and Photodiode Array (PDA) Detection: this compound, much like valsartan itself, possesses chromophores that allow for its detection using UV spectroscopy. The biphenyl-tetrazole moiety in the molecule is the primary chromophore. A fixed-wavelength UV detector is a simple and robust option for routine quality control. However, a Photodiode Array (PDA) detector is generally preferred as it provides spectral information across a range of wavelengths. synthinkchemicals.com This is particularly advantageous for impurity profiling, as it allows for the simultaneous monitoring of the main component and various impurities at their respective optimal wavelengths. Furthermore, PDA detectors can assess peak purity by comparing spectra across a single chromatographic peak, which helps in identifying co-eluting impurities. synthinkchemicals.comshimadzu.com For valsartan and its related substances, detection is typically performed in the range of 230-270 nm. nih.govacgpubs.org
Evaporative Light Scattering Detection (ELSD): The Evaporative Light Scattering Detector (ELSD) offers a universal detection approach for non-volatile and semi-volatile compounds. biopharmaspec.comlabmanager.com Unlike UV/PDA detectors, ELSD does not rely on the presence of a chromophore in the analyte. pharmtech.com The detection principle involves nebulization of the column eluent, evaporation of the mobile phase, and measurement of the light scattered by the resulting analyte particles. biopharmaspec.com This makes ELSD a valuable tool for impurity profiling, especially for detecting impurities that lack significant UV absorbance or when a more uniform response factor for different impurities is desired for estimation purposes. quercus.bechromatographyonline.com While UV/PDA is generally sufficient for this compound, ELSD can be a complementary technique in method development to ensure that no non-chromophoric impurities are being missed. labmanager.com
| Detector Type | Principle | Advantages for this compound Analysis | Limitations |
| UV Detector | Measures absorbance of monochromatic light by the analyte. | Simple, robust, and cost-effective for routine QC. Good sensitivity for chromophoric compounds like valsartan impurities. | Provides limited information; potential for interference from co-eluting impurities. |
| PDA Detector | Measures absorbance over a range of wavelengths simultaneously. | Allows for selection of optimal wavelength, peak purity assessment, and spectral identification of impurities. synthinkchemicals.com | More complex and expensive than a standard UV detector. |
| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. biopharmaspec.com | Universal detection for non-chromophoric impurities. Response is more uniform for different compounds compared to UV. chromatographyonline.com | Not suitable for volatile compounds. Non-linear response may require calibration curves for accurate quantification. pharmtech.com |
Chromatographic Parameters Optimization (e.g., Mobile Phase Composition, Flow Rate, Temperature)
The successful separation of this compound from the active pharmaceutical ingredient (API), valsartan, and other process-related impurities by reverse-phase HPLC requires careful optimization of chromatographic parameters. The goal is to achieve adequate resolution, good peak shape, and a reasonable analysis time.
Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often a buffer) and an organic modifier (commonly acetonitrile or methanol). The optimization process involves adjusting the ratio of these components (gradient or isocratic elution), the pH of the aqueous phase, and the type and concentration of the buffer. Since valsartan and its impurities are acidic, the pH of the mobile phase is a critical parameter affecting their retention and peak shape. A lower pH (typically between 2.5 and 3.5) is often used to suppress the ionization of the carboxylic acid and tetrazole moieties, leading to better retention and sharper peaks on C18 columns. usbio.netsedere.com
Flow Rate: The flow rate of the mobile phase influences the analysis time, resolution, and column pressure. A typical flow rate for analytical HPLC is around 1.0 mL/min. nih.govacgpubs.org Lower flow rates can sometimes improve resolution but will increase the run time, while higher flow rates shorten the analysis time but may lead to a loss of resolution and higher backpressure.
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of the separation process. Operating at a slightly elevated temperature (e.g., 30-40°C) can lead to lower backpressure, improved peak efficiency, and shorter retention times. nih.gov However, the stability of the analytes at the chosen temperature must be considered.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently optimize these parameters and understand their interactions. sedere.com
| Parameter | Typical Range | Effect on Separation |
| Organic Modifier | Acetonitrile or Methanol (B129727) | Acetonitrile generally provides better peak shape and lower backpressure. The ratio of organic to aqueous phase controls the retention time. |
| Aqueous Phase pH | 2.5 - 4.0 | Suppresses ionization of acidic analytes, leading to increased retention and improved peak symmetry. usbio.netsedere.com |
| Buffer | Phosphate, Formate | Maintains a stable pH and can improve peak shape. |
| Flow Rate | 0.8 - 1.5 mL/min | Affects analysis time, resolution, and backpressure. nih.gov |
| Column Temperature | 25 - 40°C | Reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency. nih.gov |
Gas Chromatography (GC) for Volatile Precursors and Byproducts
While HPLC is the primary technique for analyzing the final valsartan product and its non-volatile impurities, Gas Chromatography (GC) is a powerful tool for monitoring volatile precursors and byproducts. A critical application of GC in the context of this compound is the analysis of the starting materials. The synthesis of valsartan often begins with L-valine methyl ester. nih.gov The presence of the isomeric L-isoleucine methyl ester in this starting material will inevitably lead to the formation of isoleucine-containing impurities in the final product.
GC, particularly with a Flame Ionization Detector (FID), is well-suited for separating and quantifying these volatile amino acid esters. A validated GC method has been described for the determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride. labmanager.com This method typically involves a capillary column (e.g., DB-624) and a temperature gradient to ensure the separation of the isomers. labmanager.com Monitoring and controlling the level of the isoleucine analogue in the starting material is a key strategy to minimize the formation of this compound downstream.
In addition to starting materials, GC-MS can also be used to detect other volatile or semi-volatile impurities that may arise from solvents or reagents used in the synthesis, such as nitrosamines. nih.govturkjps.org
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound is a chiral molecule with multiple stereocenters. The isoleucine moiety itself has two chiral centers, leading to the possibility of four stereoisomers. When combined with the chiral center in the valsartan backbone, the number of potential stereoisomeric impurities increases. Distinguishing between these diastereomers and enantiomers is crucial, as they can have different pharmacological and toxicological profiles.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, often offering advantages over normal-phase HPLC in terms of speed and reduced solvent consumption. selvita.comfagg.be SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol. The separation is achieved on a chiral stationary phase (CSP).
For compounds like valsartan and its analogues, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used. phenomenex.com SFC can provide high-efficiency separations of stereoisomers, making it an ideal technique for analyzing the chiral purity of valsartan and for separating complex mixtures of diastereomeric impurities like those that could arise from this compound. selvita.com
Impurity Profiling and Control Strategies in Valsartan Manufacturing
A robust impurity control strategy is essential for the consistent production of high-quality valsartan. This involves understanding the origin of impurities, implementing effective analytical methods for their detection and quantification, and setting appropriate specifications for starting materials, intermediates, and the final API.
Analytical Methods for Monitoring Isoleucine Analogue Content in Starting Materials
The primary source of isoleucine-based impurities in valsartan is the presence of L-isoleucine in the L-valine starting material. Therefore, a critical control strategy is to use a highly pure L-valine derivative (e.g., L-valine methyl ester hydrochloride) with a very low content of the corresponding L-isoleucine analogue. pharmtech.com
To ensure the quality of the starting material, validated analytical methods are required to quantify the L-isoleucine methyl ester hydrochloride content. Both GC and HPLC methods have been developed for this purpose.
GC Method: A GC-FID method can be used for the direct analysis of the volatile amino acid esters. labmanager.com
| Parameter | Condition |
| Column | DB-624 (30m x 0.53mm, 1.0µm) labmanager.com |
| Carrier Gas | Nitrogen labmanager.com |
| Injector Temp. | 250°C |
| Detector | FID at 270°C |
| Oven Program | 150°C hold for 15 min labmanager.com |
HPLC Method with Pre-column Derivatization: An alternative approach is to use reverse-phase HPLC after derivatizing the amino acid esters with a reagent that introduces a chromophore, such as 9-fluorenylmethyl chloroformate (FMOC-Cl). scielo.br This allows for sensitive UV detection.
| Parameter | Condition |
| Column | C18 (150mm x 4.6mm, 5µm) scielo.br |
| Mobile Phase | Sodium acetate (B1210297) buffer (pH 7.2)-methanol-acetonitrile (20:45:30) scielo.br |
| Flow Rate | 1.0 mL/min scielo.br |
| Detection | UV at 262 nm scielo.br |
| Derivatizing Agent | 9-FMOC-Cl scielo.br |
By implementing such methods, manufacturers can specify a limit for the isoleucine analogue in the L-valine starting material, typically not more than 0.1%. pharmtech.com
Quantification of this compound as a Specified Impurity (e.g., Impurity D/E)
This compound is a potential process-related impurity that needs to be monitored in the final valsartan API. It is structurally related to known valsartan impurities. For instance, Valsartan Benzyl Ester is listed as Impurity B in the European Pharmacopoeia, while Isoleucine Valsartan (the free acid) is often referred to as Impurity D by various suppliers of pharmaceutical reference standards. synzeal.comsynzeal.com Valsartan Methyl Ester is known as Impurity E. chemicalbook.comelitesynthlaboratories.com Therefore, "this compound" would be the benzyl ester of Impurity D.
The quantification of this and other impurities is typically performed using a validated, stability-indicating reverse-phase HPLC method. Such a method must be able to separate the impurity from valsartan and all other known and potential impurities.
A typical HPLC method for valsartan impurity quantification would be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. usbio.netaxios-research.com
Illustrative HPLC Method Validation Parameters for an Impurity like this compound:
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for the impurity should be well-resolved from valsartan and other impurities. Peak purity should be demonstrated using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a range from the reporting threshold to 120% of the specification limit. |
| Accuracy | Recovery of 90.0% to 110.0% for spiked samples at different concentration levels. |
| Precision | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. Typically around the reporting threshold (e.g., 0.05%). |
| Robustness | The method should be unaffected by small, deliberate changes in parameters like mobile phase composition, pH, and temperature. |
By implementing a comprehensive control strategy that includes monitoring starting materials and using validated analytical methods for the final product, manufacturers can ensure that the level of this compound and other impurities in valsartan is kept below the required safety thresholds.
Method Validation Parameters (e.g., Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantitation)
The validation of analytical methods is paramount to ensure the reliability and accuracy of results for the characterization, detection, and quantification of "this compound." The validation process encompasses a series of parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH). These parameters confirm that the analytical procedure is suitable for its intended purpose.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For "this compound," a stability-indicating high-performance liquid chromatography (HPLC) method would demonstrate specificity by showing that the peak for this compound is well-resolved from the peaks of valsartan and other related substances or degradation products. nih.govacgpubs.org The method's specificity is often confirmed by stress testing of valsartan, which involves exposing the drug substance to acidic, alkaline, oxidative, thermal, and photolytic conditions to generate potential degradation products. nih.gov The absence of co-eluting peaks at the retention time of "this compound" in the chromatograms of stressed samples would confirm the method's specificity.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of "this compound," linearity would be established by preparing a series of standard solutions at different concentrations and analyzing them. The linearity is typically evaluated by a linear regression analysis of the calibration curve. For valsartan and its impurities, linearity is often observed over a concentration range of 1–200 μg/ml. nih.gov A correlation coefficient (r²) value of greater than 0.999 is generally considered evidence of a strong linear relationship. hilarispublisher.com
Table 1: Representative Linearity Data for an Analytical Method
| Parameter | Value |
| Linearity Range | 0.025 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. The accuracy of the method for "this compound" would be assessed by spiking a sample with known concentrations of the compound. The acceptance criterion for accuracy is typically a recovery percentage between 98% and 102%. hilarispublisher.com For valsartan, accuracy studies have been performed at different concentration levels, with mean recoveries in the range of 98.6-100.5%. hilarispublisher.com
Table 2: Illustrative Accuracy (Recovery) Study Results
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | 39.6 | 99.0 |
| 100% | 50 | 50.1 | 100.2 |
| 120% | 60 | 59.4 | 99.0 |
Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For valsartan and its related compounds, the %RSD for precision studies is generally expected to be less than 2%. hilarispublisher.com
Table 3: Example of Precision Data
| Precision Level | Parameter | Acceptance Criteria |
| Repeatability (Intra-day) | %RSD | ≤ 2.0% |
| Intermediate Precision (Inter-day) | %RSD | ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ) are the smallest concentrations of the analyte that can be reliably detected and quantified, respectively. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For valsartan impurities, the LOD and LOQ are crucial for controlling their levels in the drug substance. For instance, a developed HPLC method for valsartan reported an LOD of 0.3 μg/ml and an LOQ of 0.993 μg/ml. nih.gov Another study on valsartan impurities reported an LOD of 1.24 μg/mL and an LOQ of 3.6 μg/mL. hilarispublisher.com These values indicate the high sensitivity of the analytical methods.
Table 4: Representative Limits of Detection and Quantitation
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | 0.284 |
| Limit of Quantitation (LOQ) | 0.852 |
Chemical Reactivity, Stability, and Transformation Studies
Reactivity of the O-Benzyl Ester Group
The O-benzyl ester group in Isoleucine O-Benzyl Valsartan (B143634) is a primary site for chemical reactions, particularly cleavage to yield the corresponding carboxylic acid. Understanding the reactivity of this functional group is crucial for its synthesis, handling, and predicting its behavior in biological systems.
De-protection Strategies (e.g., Hydrogenolysis, Hydrolysis)
The removal of the benzyl (B1604629) group from the O-benzyl ester is a key step in the synthesis of the active form of the molecule. Two common de-protection strategies are hydrogenolysis and hydrolysis.
Hydrogenolysis: This method involves the cleavage of the carbon-oxygen bond by reaction with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenolysis of benzyl esters. google.com This reaction is typically carried out under mild conditions and results in high yields of the carboxylic acid and toluene (B28343) as a byproduct.
Hydrolysis: The ester can also be cleaved by hydrolysis, which can be catalyzed by either acid or base. Alkaline hydrolysis is particularly effective for valsartan benzyl esters. google.com Treatment with an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system leads to the formation of the carboxylate salt, which upon acidification yields the final carboxylic acid. google.com
| De-protection Strategy | Reagents and Conditions | Products |
| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C), Organic Solvent (e.g., Methanol (B129727), Ethanol) | Isoleucine Valsartan, Toluene |
| Alkaline Hydrolysis | Alkali Metal Hydroxide (e.g., NaOH, KOH), Water/Solvent Mix, followed by Acidification (e.g., HCl) | Isoleucine Valsartan, Benzyl Alcohol |
Kinetics and Thermodynamics of Ester Cleavage in vitro
The cleavage of the O-benzyl ester in Isoleucine O-Benzyl Valsartan in vitro, particularly through hydrolysis, can be characterized by its kinetics and thermodynamics.
Kinetics: The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org In an in vitro setting where the hydroxide concentration is kept in large excess, the reaction can be treated as a pseudo-first-order reaction. The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic properties of the substituents on the ester. The benzyl ester is generally more susceptible to hydrolysis than simpler alkyl esters. chemrxiv.org
Thermodynamics: The hydrolysis of an ester to a carboxylic acid and an alcohol is a thermodynamically favorable process, with a negative Gibbs free energy change under standard conditions. This is due to the greater resonance stabilization of the carboxylate anion product compared to the ester reactant. The equilibrium of the reaction lies far to the side of the products, ensuring that the cleavage is essentially irreversible, especially under alkaline conditions where the carboxylate is deprotonated.
A representative kinetic study of the alkaline hydrolysis of an O-benzyl ester might yield data as presented in the table below, illustrating the decrease in the concentration of the starting material over time.
| Time (minutes) | Concentration of this compound (mM) |
| 0 | 10.0 |
| 30 | 6.1 |
| 60 | 3.7 |
| 90 | 2.2 |
| 120 | 1.3 |
Chemical Stability and Degradation Pathways of this compound
The stability of this compound is influenced by various environmental factors, which can lead to its degradation through specific pathways. These studies are often conducted using forced degradation conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines. acgpubs.org
Impact of Environmental Factors (e.g., pH, Temperature, Light)
Forced degradation studies on the parent compound, Valsartan, provide insights into the potential stability of its derivatives.
pH: Valsartan itself shows different stability at various pH levels. It is more stable at neutral and alkaline pH, while degradation is more pronounced in acidic conditions. researchgate.net The O-benzyl ester group of this compound would be susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Therefore, significant degradation is expected at both low and high pH.
Temperature: Elevated temperatures can accelerate the rate of degradation. Thermal stress studies on Valsartan have shown some degradation at higher temperatures. acgpubs.orgthepharmajournal.com For this compound, thermal stress would likely enhance the rate of hydrolytic cleavage of the ester bond.
Light: Photostability studies on Valsartan have indicated that it can undergo mild degradation upon exposure to UV light. nih.gov This can lead to the formation of specific photodegradation products. researchgate.net It is anticipated that this compound would exhibit similar photosensitivity.
The following table summarizes the expected degradation of this compound under various stress conditions, based on studies of Valsartan. thepharmajournal.comnih.gov
| Stress Condition | Conditions | Expected Degradation |
| Acidic Hydrolysis | 1 M HCl at 60°C | Significant degradation |
| Alkaline Hydrolysis | 1.5 N NaOH at room temperature | Significant degradation |
| Oxidative | 10% H₂O₂ at 60°C | Moderate degradation |
| Thermal | 80°C | Mild to moderate degradation |
| Photolytic | UV light (320–400 nm) | Mild degradation |
Characterization of Degradation Products
The degradation of this compound would lead to a number of products, which can be identified and characterized using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). scielo.br
The primary degradation pathway is expected to be the hydrolysis of the ester bond, yielding Isoleucine Valsartan and Benzyl Alcohol . Further degradation of the Valsartan moiety can occur, particularly under acidic conditions. Studies on Valsartan have identified degradation products resulting from the cleavage of the molecule. scielo.br
| Degradation Product | Proposed Structure | Molecular Weight ( g/mol ) | m/z ([M+H]⁺) |
| Isoleucine Valsartan | C₂₅H₃₁N₅O₃ | 449.55 | 450.2 |
| Benzyl Alcohol | C₇H₈O | 108.14 | - |
| Valsartan Degradation Product 1 | - | - | 352 |
| Valsartan Degradation Product 2 | - | - | 306 |
Biotransformation Pathways of the O-Benzyl Ester in vitro
In vitro biotransformation studies, for example using liver microsomes or plasma, are essential to understand the metabolic fate of a prodrug like this compound. The primary biotransformation pathway for an ester prodrug is enzymatic hydrolysis.
Enzymatic Hydrolysis: The O-benzyl ester bond is expected to be rapidly cleaved by various esterases present in biological matrices, such as carboxylesterases in the liver, plasma, and small intestine. This enzymatic hydrolysis would release the active moiety, Isoleucine Valsartan, and benzyl alcohol. Studies on other ester and peptide derivatives of valsartan have shown that hydrolysis of the ester group is a key step in their in vivo activity. nih.gov
The biotransformation can be summarized as follows:
This compound ---(Esterases)--> Isoleucine Valsartan + Benzyl Alcohol
This enzymatic conversion is crucial for the prodrug to exert its pharmacological effect, as the free carboxylic acid is typically required for binding to the angiotensin II receptor. The rate of this biotransformation can vary depending on the specific enzymes involved and the tissue in which it occurs.
Enzymatic Hydrolysis Mechanisms (e.g., Esterase Activity in Cellular Lysates or Tissue Homogenates)
The chemical structure of this compound incorporates a benzyl ester linkage, which is a common target for enzymatic hydrolysis within biological systems. This biotransformation is primarily mediated by a class of enzymes known as carboxylesterases (EC 3.1.1.1), which are ubiquitously present in various tissues, including the liver, intestines, and plasma. nih.govwikipedia.org These enzymes are serine hydrolases that catalyze the cleavage of ester bonds, playing a critical role in the metabolism of xenobiotics and the activation of ester-containing prodrugs. nih.govwikipedia.org
The enzymatic hydrolysis of the O-benzyl ester in this compound is anticipated to occur via a nucleophilic attack by a serine residue in the active site of the carboxylesterase on the carbonyl carbon of the ester group. This process leads to the formation of an acyl-enzyme intermediate and the release of benzyl alcohol. Subsequently, the acyl-enzyme intermediate is hydrolyzed by water to release the active valsartan molecule and regenerate the free enzyme. This mechanism effectively converts the ester prodrug into its pharmacologically active carboxylic acid form.
The rate and extent of this enzymatic hydrolysis can be influenced by several factors, including the specific carboxylesterase isoforms involved (e.g., CES1 and CES2 in humans), the steric hindrance around the ester group, and the physicochemical properties of the substrate. In vitro studies using cellular lysates (e.g., from liver or intestinal S9 fractions) or tissue homogenates are standard methods to evaluate the susceptibility of an ester compound to such enzymatic cleavage. While specific kinetic data for this compound is not available in the public literature, the general mechanism for benzyl ester hydrolysis by esterases is well-established.
The following table outlines the generalized enzymatic hydrolysis reaction for this compound.
| Reactant | Enzyme | Primary Products |
| This compound | Carboxylesterase | Valsartan, Isoleucine, Benzyl Alcohol |
This table illustrates the expected products from the complete enzymatic hydrolysis of the ester and amide bonds.
Identification of Metabolites from in vitro Studies
Based on the known metabolic pathways of valsartan and the principles of ester prodrug metabolism, the primary metabolites expected to be identified from in vitro studies with this compound in systems like human liver microsomes would be the products of enzymatic hydrolysis.
The initial and most significant metabolic transformation would be the cleavage of the benzyl ester bond by carboxylesterases, as detailed in the previous section. This would result in the formation of Valsartan and Benzyl Alcohol . The isoleucine moiety would also be released.
Following its release, the parent valsartan molecule would be susceptible to further metabolism. It is well-documented that valsartan itself is minimally metabolized in humans. nih.gov The primary and only notable metabolite is 4-hydroxyvaleryl valsartan (also referred to as M1). nih.govhyphadiscovery.com The formation of this metabolite is catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. nih.gov Therefore, in an in vitro system containing both esterases and CYP enzymes (such as liver S9 fractions or co-cultures of hepatocytes), one would expect to observe the sequential formation of valsartan followed by its hydroxylation to 4-hydroxyvaleryl valsartan.
The benzyl alcohol released during the initial hydrolysis would likely be further metabolized through oxidation to benzoic acid, a common metabolic pathway for this compound.
The table below summarizes the potential metabolites of this compound that would be identified in comprehensive in vitro metabolic studies.
| Potential Metabolite | Metabolic Pathway | Key Enzymes |
| Valsartan | Ester Hydrolysis | Carboxylesterases |
| Benzyl Alcohol | Ester Hydrolysis | Carboxylesterases |
| Isoleucine | Amide Hydrolysis | Amidases/Proteases |
| 4-hydroxyvaleryl valsartan | Hydroxylation of Valsartan | CYP2C9 |
This table outlines the expected metabolites based on the known biotransformation pathways of valsartan and benzyl esters.
Medicinal Chemistry Context and Theoretical Chemical Investigations
Structure-Activity Relationship (SAR) Studies of Valsartan (B143634) Analogues
The structure-activity relationship (SAR) of valsartan and its analogues provides a framework for understanding how chemical modifications influence their biological activity. The core structure of valsartan, featuring a biphenyl (B1667301) tetrazole moiety and an acylated amino acid, is crucial for its interaction with the AT1 receptor. mdpi.com
The substitution of the L-valine in valsartan with L-isoleucine introduces subtle but potentially significant changes to the molecule's interaction with the AT1 receptor. Isoleucine, like valine, is a nonpolar, aliphatic amino acid, but it possesses a larger, more sterically hindered side chain. This alteration can influence the ligand's binding affinity and selectivity.
In the context of angiotensin II, the native ligand for the AT1 receptor, substitutions of key amino acid residues are known to dramatically affect receptor binding and activation. ahajournals.orgnih.govuq.edu.au For instance, the substitution of amino acids in angiotensin II can lead to analogues with altered selectivity for AT1 versus AT2 receptors. ahajournals.orgnih.govuq.edu.au While direct in vitro binding data for Isoleucine O-Benzyl Valsartan is not available in the public domain, we can infer potential impacts based on the known SAR of sartans. The valine moiety in valsartan is understood to occupy a hydrophobic pocket within the AT1 receptor. The larger isobutyl side chain of isoleucine may lead to a tighter fit within this pocket, potentially enhancing binding affinity. However, it could also introduce steric hindrance, depending on the precise topography of the binding site.
A related compound, Isoleucine Valsartan, is recognized as impurity D in valsartan synthesis. synzeal.compharmaffiliates.com The presence of this impurity suggests that the isoleucine analogue can be formed under similar synthetic conditions as valsartan itself. The characterization of such impurities is crucial for ensuring the purity and safety of the final drug product.
| Feature | Valsartan (Valine) | Isoleucine Valsartan Analogue | Potential Impact on AT1 Receptor Binding |
|---|---|---|---|
| Side Chain | Isopropyl | sec-Butyl | Increased size and hydrophobicity may alter pocket filling and hydrophobic interactions. |
| Stereochemistry | (S)-configuration | (2S,3S)- or (2S,3R)-configuration for L-isoleucine and L-alloisoleucine respectively | Precise stereochemistry is critical for optimal receptor fit; different isomers may exhibit varied affinities. |
| Flexibility | Rotation around Cα-Cβ bond | More restricted rotation due to the larger side chain | May adopt a more rigid conformation, potentially favoring a specific binding mode. |
This reduced flexibility might pre-organize the molecule into a conformation that is more favorable for binding to the AT1 receptor, potentially leading to a lower entropic penalty upon binding. Conversely, if the preferred low-energy conformation of the isoleucine analogue does not align well with the receptor's binding pocket, a decrease in affinity could be observed. Computational studies on valsartan have highlighted the importance of its conformational properties for receptor interaction. biointerfaceresearch.comresearchgate.net
The presence of an O-benzyl group, forming a benzyl (B1604629) ester at the carboxylic acid function of the amino acid, significantly alters the physicochemical properties of the molecule. Carboxylic acids in drug molecules are often ionized at physiological pH, which can impact their ability to cross cell membranes. Esterification masks this acidic group, rendering the molecule more lipophilic.
This increased lipophilicity can enhance membrane permeability and oral bioavailability. In the context of this compound, the O-benzyl group likely serves as a prodrug moiety. In vivo, esterases would cleave the benzyl ester to release the active carboxylic acid form, which is then able to bind to the AT1 receptor. Valsartan benzyl ester is a known impurity and derivative of valsartan, and its chemical properties have been documented. nih.govnih.gov
The benzyl group itself can also engage in specific interactions within the receptor or with surrounding biological macromolecules. The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions, potentially influencing the drug's distribution and metabolism.
Theoretical Modeling and Computational Chemistry
Computational methods are invaluable tools in modern drug design and for elucidating the molecular interactions of ligands with their targets. researchgate.netnih.gov
Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a receptor and estimate the strength of the interaction. For this compound, a docking study with the crystal structure of the AT1 receptor would provide insights into its binding mode.
Based on docking studies of valsartan and other sartans, it is anticipated that the biphenyl-tetrazole group of this compound would occupy a key pocket in the receptor, with the tetrazole ring forming crucial interactions with specific amino acid residues. biointerfaceresearch.comnih.gov The isoleucine side chain would likely be positioned within a hydrophobic sub-pocket, while the pentanoyl group would also contribute to hydrophobic interactions. The benzyl ester, in its prodrug form, would likely be oriented towards the solvent-exposed region of the binding site. Upon hydrolysis to the active carboxylic acid, this group would be available to form ionic interactions with positively charged residues in the receptor.
| Ligand Moiety | Receptor Residue | Interaction Type |
|---|---|---|
| Tetrazole | Lys199, His256 | Ionic/Hydrogen Bond |
| Biphenyl | Tyr35, Trp84, Tyr87 | Hydrophobic/π-π Stacking |
| Pentanoyl Chain | Val108, Ile288 | Hydrophobic |
| Isoleucine Side Chain | Leu112, Phe182 | Hydrophobic |
| Carboxylate | Arg167, Gln171 | Ionic/Hydrogen Bond |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that occur over time. researchgate.net An MD simulation of the this compound-AT1 receptor complex would allow for an assessment of the stability of the predicted binding pose from docking studies.
Key parameters to be analyzed from an MD simulation would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. The simulation would also reveal the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation time. Such simulations have been instrumental in understanding the binding mechanisms of various sartans. nih.govresearchgate.net
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS/AMBER |
| Force Field | CHARMM36/AMBER14 |
| System Setup | Ligand-receptor complex embedded in a POPC lipid bilayer with explicit water solvent and counter-ions. |
| Simulation Time | 100-200 ns |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 310 K |
| Pressure | 1 bar |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are instrumental in modern drug design for predicting the electronic structure, stability, and reactivity of molecules. While specific computational studies on this compound are not extensively published, the application of methods like Density Functional Theory (DFT) can provide significant insights. Such calculations for Valsartan and its derivatives typically focus on elucidating the conformational behavior, which is influenced by the restricted rotation around the C(O)-N amide bond. researchgate.netnih.gov
For a molecule like this compound, DFT calculations would be used to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) mapping would identify the electrophilic and nucleophilic sites on the molecule. This is crucial for predicting how the molecule might interact with biological targets or metabolic enzymes. In the context of this compound, MEP analysis would likely highlight the carbonyl groups of the ester and amide functionalities as primary sites for nucleophilic attack, which is relevant to its cleavage by esterase enzymes.
Table 1: Hypothetical Quantum Chemical Parameters for this compound This table illustrates the type of data that would be generated from a DFT study to predict the compound's electronic characteristics.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
| Electronegativity (χ) | 3.85 | Governs interaction with biological receptors |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
In Silico Assessment of Lipophilicity and Permeability Characteristics
In silico tools are vital for predicting the pharmacokinetic properties of drug candidates, particularly in the context of prodrug design. nih.gov A primary goal of converting a drug like Valsartan into an ester prodrug is to increase its lipophilicity, thereby enhancing its ability to cross biological membranes and improve oral bioavailability. ebrary.netresearchgate.net
Table 2: Comparative In Silico Physicochemical Properties This table compares the calculated properties of the parent drug, Valsartan, with those of a closely related benzyl ester to illustrate the effect of esterification on lipophilicity.
| Compound | Molecular Weight ( g/mol ) | Calculated Log P (XLogP3) | Polar Surface Area (Ų) | Significance of Change |
| Valsartan | 435.5 | 3.9 | 98.5 | Parent drug with lower lipophilicity. |
| Valsartan Benzyl Ester | 525.6 | 6.2 | 98.5 | Esterification significantly increases lipophilicity (higher Log P), predicting enhanced membrane permeability. nih.gov |
Design Principles for Prodrugs and Modified Angiotensin Receptor Blockers
Chemical Strategies for Enhancing Molecular Properties via Esterification
Esterification is a classic and highly effective prodrug strategy used to improve the biopharmaceutical properties of drugs containing carboxylic acid or hydroxyl groups. ebrary.net For drugs with low permeability like Valsartan, masking the polar carboxylate group with an ester can dramatically improve oral absorption. The ester prodrug is more lipid-soluble and can more easily diffuse across the lipid-rich membranes of the gastrointestinal tract. ebrary.net
The design of this compound employs a dual-component promoiety (isoleucine and benzyl alcohol). The benzyl group is a common choice for ester prodrugs due to its lipophilicity. The inclusion of an amino acid, isoleucine, can potentially engage with amino acid transporters in the gut wall, although the primary mechanism of absorption for such a bulky ester is more likely passive diffusion.
Rational Design Considerations for Cleavable Linkers
A critical feature of a successful prodrug is that its masking group, or "promoiety," must be cleaved in vivo to release the active parent drug. In this compound, the ester bond serves as the cleavable linker. Ester bonds are ideal for this purpose as they are generally stable in the acidic environment of the stomach but are readily hydrolyzed by ubiquitous esterase enzymes found in the blood, liver, and other tissues. ebrary.net This enzymatic cleavage regenerates the free carboxylic acid of Valsartan, allowing it to bind to the angiotensin II type 1 (AT1) receptor. nih.govwikipedia.org The efficiency and rate of this cleavage are crucial; the linker must be stable enough to allow for absorption but labile enough to ensure timely release of the active drug. cam.ac.uk
Comparative Analysis with Established Prodrugs in the Angiotensin Receptor Blocker Class
Several ARBs have been successfully marketed as prodrugs to overcome issues of poor oral bioavailability. A comparative analysis highlights different strategies in linker and promoiety design. nih.gov
Olmesartan Medoxomil & Azilsartan Medoxomil: These are perhaps the most well-known ARB prodrugs. nih.gov They utilize a "medoxomil" promoiety, which is an acyloxyalkyl ester. This type of double ester is designed for rapid and efficient cleavage. After initial hydrolysis by esterases to release an unstable intermediate, the promoiety rapidly decomposes into benign, small molecules (e.g., formaldehyde, carbon dioxide), ensuring an irreversible release of the active drug, Olmesartan or Azilsartan. nih.gov
Candesartan Cilexetil: This prodrug uses a cyclohexyl carbonate ester. Like the medoxomil group, this promoiety is cleaved by esterases to release the active drug, Candesartan. nih.gov
Compared to these established prodrugs, the Isoleucine O-Benzyl ester of Valsartan represents a more traditional ester prodrug design. While effective at increasing lipophilicity, its cleavage might be less efficient than the specialized medoxomil or cilexetil groups, which are engineered for rapid and complete decomposition following enzymatic action.
Table 3: Comparison of Angiotensin Receptor Blocker (ARB) Prodrug Strategies
| Prodrug | Parent Drug | Type of Ester Linker | Promoiety | Key Design Feature |
| Olmesartan Medoxomil | Olmesartan | Acyloxyalkyl Ester | Medoxomil | Double ester designed for rapid, irreversible cleavage and release of benign byproducts. nih.gov |
| Azilsartan Medoxomil | Azilsartan | Acyloxyalkyl Ester | Medoxomil | Similar to Olmesartan medoxomil, optimizing for efficient in vivo hydrolysis. ahajournals.org |
| Candesartan Cilexetil | Candesartan | Carbonate Ester | Cilexetil | Another specialized ester designed for efficient enzymatic cleavage. nih.gov |
| This compound | Valsartan | Amino Acid Benzyl Ester | Isoleucine Benzyl | A more conventional ester prodrug approach primarily aimed at increasing lipophilicity. |
Role as a Reference Compound in Methodological Development
Beyond its theoretical role as a prodrug, this compound serves a critical function in the pharmaceutical industry as a reference compound. It is often classified as a process-related impurity or a synthetic intermediate in the manufacturing of Valsartan. google.comsynzeal.comsynthinkchemicals.com
Regulatory agencies require that all potential impurities in an active pharmaceutical ingredient (API) be identified, quantified, and controlled. Therefore, a well-characterized standard of this compound is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). nih.gov These methods are used for:
Purity Testing: To ensure that batches of Valsartan API meet the stringent purity requirements by detecting and quantifying the levels of this specific impurity.
Stability Studies: To monitor the degradation of Valsartan under various stress conditions (e.g., heat, light, acid, base) and to see if this compound is formed as a degradant. nih.gov
Method Validation: As a reference standard, it is used to confirm the specificity, accuracy, and precision of the analytical method, ensuring that the method can reliably separate the impurity from the main drug peak. researchgate.netuomustansiriyah.edu.iq
The availability of this compound as a certified reference material allows pharmaceutical quality control laboratories to maintain compliance with global pharmacopeial standards. synthinkchemicals.comlgcstandards.com
Application in Chiral Chromatography Method Development for Valsartan and Analogues
The stereospecific nature of drug action necessitates the separation and quantification of enantiomers, as they can exhibit different pharmacological and toxicological profiles. In the context of Valsartan, which possesses a chiral center, ensuring its enantiomeric purity is a critical aspect of quality control. Research has demonstrated the utility of amino acids, such as L-isoleucine, as chiral selectors in ligand-exchange chromatography (LEC) for the enantiomeric separation of Valsartan.
One study explored the use of L-isoleucine in the mobile phase for the chiral analysis of Valsartan on a conventional non-chiral C18 column. The separation mechanism involves the formation of diastereomeric complexes between a transition metal ion (e.g., cupric sulfate), the chiral selector (L-isoleucine), and the enantiomers of Valsartan. The differential stability and partitioning of these diastereomeric complexes on the stationary phase enable their separation.
The effectiveness of L-isoleucine as a chiral selector is attributed to its isobutyl side chain, which provides an optimal level of hydrophobicity to the resulting diastereomeric complexes, leading to a distinct separation of the (R)- and (S)-enantiomers of Valsartan. researchgate.net This approach offers a valuable method for the chiral analysis of Valsartan, with a resolution value exceeding 2.7 being achieved under optimized conditions. researchgate.net
Below is a table summarizing the chromatographic conditions for the chiral separation of Valsartan enantiomers using L-isoleucine as a chiral selector:
| Parameter | Condition |
| Stationary Phase | InertSustain C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727) - Buffer (55-60:45-40, v/v) |
| Chiral Selector | 1.5 mM L-isoleucine |
| Complexing Agent | 0.5 mM Cupric Sulfate |
| pH | 5-7 |
The development of such chiral separation methods is crucial for the pharmaceutical industry to ensure that the final drug product contains the desired enantiomer in its specified purity.
Use as a Standard for Impurity Detection and Quantification in Pharmaceutical Analysis
In pharmaceutical manufacturing, impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or storage. Regulatory agencies mandate strict control over these impurities to ensure the safety and efficacy of the drug product. veeprho.com Isoleucine Valsartan, a related compound to this compound, is recognized as a significant impurity of Valsartan.
As such, well-characterized reference standards of Isoleucine Valsartan are essential for the accurate identification and quantification of this impurity in Valsartan drug substances and products. These reference standards are utilized in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure that the levels of this impurity remain within the acceptable limits set by pharmacopeias and regulatory bodies.
The availability of Isoleucine Valsartan as a reference standard facilitates several critical aspects of pharmaceutical quality control:
Method Development and Validation: It is used to develop and validate analytical methods for impurity profiling of Valsartan. synzeal.com
Quality Control: It serves as a benchmark in routine quality control testing to ensure batch-to-batch consistency.
Stability Studies: It is employed in stability studies to monitor the degradation of Valsartan and the formation of impurities over time.
The following table provides details on Isoleucine Valsartan, which serves as a reference for impurity analysis:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| Isoleucine Valsartan | 137862-78-3 | C25H31N5O3 | 449.56 |
The use of this compound and its related compounds as standards is a fundamental practice in pharmaceutical analysis, underpinning the safety and quality of the final medicinal product.
Q & A
Q. How can researchers ensure methodological transparency when publishing negative or inconclusive results for this compound?
- Methodological Answer : Adhere to ’s results and discussion standards: explicitly state limitations (e.g., sample size, confounding factors) and provide raw data in machine-readable formats (e.g., .csv files). Pre-register study protocols on platforms like ClinicalTrials.gov to distinguish hypothesis-driven research from exploratory analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
